N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-8-5-6-12-23(18)30-17-24(27)25-20-14-13-19-9-7-15-26(22(19)16-20)31(28,29)21-10-3-2-4-11-21/h2-6,8,10-14,16H,7,9,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPMJWLTWHVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization of 2-Aminobenzyl Alcohols
The reaction between 2-aminobenzyl alcohol and secondary alcohols under manganese catalysis generates 1,2,3,4-tetrahydroquinolines in a one-pot cascade. Key parameters include:
- Catalyst : Manganese(I) PN3 pincer complex (0.5–1 mol%)
- Base : KH/KOH combination (2–3 equiv)
- Temperature : 120°C in DME solvent
- Yield : 70–85%
This method avoids stoichiometric reducing agents and produces water as the sole byproduct. The selectivity for tetrahydroquinoline over quinoline derivatives is achieved through precise control of base composition and temperature.
Introduction of the Benzenesulfonyl Group
Sulfonylation of the tetrahydroquinoline nitrogen is critical for introducing the benzenesulfonyl moiety.
Sulfonylation Reaction Conditions
- Reagent : Benzenesulfonyl chloride (1.2 equiv)
- Base : Pyridine or triethylamine (2.5 equiv)
- Solvent : Dichloromethane (DCM) at 0°C → room temperature
- Reaction Time : 4–6 hours
- Yield : 80–90%
The reaction proceeds via nucleophilic attack of the secondary amine on the sulfonyl chloride, with the base neutralizing HCl byproducts. Purification via silica gel chromatography (ethyl acetate/hexanes) isolates the sulfonylated intermediate.
Synthesis of 2-(2-Methylphenoxy)Acetic Acid
The phenoxyacetic acid side chain is synthesized via Williamson etherification.
Williamson Ether Synthesis
- Substrates : 2-Methylphenol and chloroacetic acid
- Base : Sodium hydroxide (2.5 equiv)
- Solvent : Water/ethanol (1:1) at reflux
- Reaction Time : 8–12 hours
- Yield : 75–85%
The alkaline conditions deprotonate the phenol, enabling nucleophilic substitution on chloroacetic acid. Acidification with HCl precipitates the product, which is recrystallized from ethanol/water.
Amide Bond Formation
Coupling the sulfonylated tetrahydroquinoline with 2-(2-methylphenoxy)acetic acid completes the synthesis.
Activation and Coupling Strategies
Method A: Acid Chloride Route
- Activation : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride.
- Coupling : Reaction with the amine in DCM using triethylamine (yield: 70–78%).
Method B: Carbodiimide-Mediated Coupling
Method B demonstrates superior efficiency and milder conditions, minimizing side reactions.
Optimization and Challenges
Regioselectivity in Sulfonylation
Competing sulfonylation at the aromatic amine (C7-position) is mitigated by pre-protecting the amine or using bulky bases (e.g., 2,6-lutidine).
Byproduct Management
- Chlorination Byproducts : Residual chlorine from chloroacetic acid is removed via sodium thiosulfate washes.
- Unreacted Phenol : Extraction with ethyl acetate at neutral pH isolates the desired product.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the tetrahydroquinoline structure possess activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells . Notably, structural modifications can enhance its selectivity and potency against specific cancer types.
Enzyme Inhibition
Another promising application is in enzyme inhibition. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic disorders and cancer progression. For example, some derivatives have shown inhibitory effects on α-glucosidase and acetylcholinesterase . This suggests potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease.
Case Studies
Several studies provide insights into the practical applications of this compound:
- Antimicrobial Evaluation : A study synthesized a series of acetamide derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The active compounds showed significant inhibition at low concentrations, indicating potential for further development as therapeutic agents against tuberculosis .
- Anticancer Research : In a study focused on benzenesulfonamide derivatives, compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .
- Enzyme Inhibitory Studies : Research has demonstrated that specific derivatives can effectively inhibit α-glucosidase activity, which is beneficial for managing blood sugar levels in diabetic patients. The structure-activity relationship (SAR) studies highlighted how modifications to the sulfonamide group can enhance inhibitory potency .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial membrane synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), contributing to its antibacterial activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest structural analog is N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenoxy)acetamide (CAS 946349-83-3, C₂₃H₂₁FN₂O₄S, MW 440.5 g/mol) . Key differences include:
- Phenoxy Substituent: The target compound features a 2-methylphenoxy group, whereas the analog has a 4-fluorophenoxy group. Electronic Effects: The electron-donating methyl group (in the target) vs. Spatial Effects: The ortho-methyl group introduces steric hindrance, which may restrict rotational freedom compared to the para-fluoro substituent.
Spectroscopic and Analytical Data
- Mass Spectrometry (MS) : The target compound’s molecular ion peak ([M+H]⁺) would theoretically appear at m/z 465.1 , aligning with its molecular weight. Analogs such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS 412950-27-7) confirm acetamide derivatives exhibit strong [M+H]⁺ signals .
- ¹H NMR: The benzenesulfonyl group typically shows aromatic protons as a multiplet (δ 7.5–8.0 ppm), while the 2-methylphenoxy group’s methyl protons resonate near δ 2.3 ppm .
Comparative Data Table
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that has gained attention for its potential biological activities. Its unique structure combines a benzenesulfonyl group with a tetrahydroquinoline moiety and a phenoxyacetamide component, suggesting multifaceted interactions with biological targets. This article reviews the compound’s synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Methods:
The synthesis typically involves several steps:
- Formation of the sulfonamide intermediate by reacting benzenesulfonyl chloride with an appropriate amine.
- Introduction of the tetrahydroquinoline core through cyclization reactions.
- Final coupling with 2-(2-methylphenoxy) acetic acid derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The benzenesulfonyl group may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests potential anti-inflammatory properties.
- Receptor Modulation: The compound may modulate receptor activity related to pain pathways, particularly TRPV1 receptors, indicating analgesic effects.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50 (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 0.011 | |
| 5-LOX Inhibition | 5-LOX | 0.046 | |
| TRPV1 Inhibition | TRPV1 | 0.008 |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound demonstrated significant inhibition of COX-2 and LOX pathways. The compound's ability to reduce formalin-induced pain in animal models supports its potential as an analgesic agent.
Case Study 2: Pharmacokinetics
A pharmacokinetic study on structurally related compounds showed high oral bioavailability and favorable clearance rates in animal models. For instance, a derivative exhibited a Cmax of 5807 ng/mL at a dosage of 10 mg/kg with a bioavailability of approximately 96.8% . This suggests that the compound could be effective in therapeutic settings.
Q & A
Q. What are the common synthetic routes for this compound, and how is purity verified?
The compound is typically synthesized via multi-step reactions involving sulfonylation of tetrahydroquinoline intermediates followed by coupling with phenoxyacetamide derivatives. Key steps include:
- Sulfonylation : Reaction of tetrahydroquinoline with benzenesulfonyl chloride under basic conditions (e.g., DMF/NaH) to introduce the benzenesulfonyl group .
- Acetamide Coupling : Use of coupling agents like BOP or carbodiimides to attach 2-(2-methylphenoxy)acetamide to the sulfonylated intermediate .
- Purification : Silica gel chromatography (e.g., 10% MeOH/CH₂Cl₂) and recrystallization to isolate the final product. Purity is confirmed via ¹H NMR (e.g., characteristic shifts for benzenesulfonyl protons at δ 7.5–7.8 ppm) and LC-MS (M+H⁺ peaks matching theoretical molecular weight) .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H NMR : Identifies substituent positions via coupling constants (e.g., benzenesulfonyl group’s para-substitution pattern with J = 8.5 Hz) and integration ratios .
- 13C NMR : Confirms carbonyl (C=O) and sulfonyl (SO₂) groups at δ 165–175 ppm and δ 140–145 ppm, respectively .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., M+H⁺ at m/z 463.15 for C₂₆H₂₅N₂O₄S) .
Q. What solvent systems optimize chromatographic purification?
Polar solvents like MeOH/CH₂Cl₂ (5–10% MeOH) or EtOAc/hexanes (gradient elution) effectively separate intermediates. For final products, preparative HPLC with C18 columns and acetonitrile/water (+0.1% TFA) achieves >95% purity .
Advanced Research Questions
Q. How do substitutions at the 6- and 7-positions of the tetrahydroquinoline core affect biological activity?
Structure-activity relationship (SAR) studies show:
- 6-Methoxy/7-Alkoxy Groups : Enhance receptor binding (e.g., orexin receptor antagonism) by increasing lipophilicity and π-π stacking. For example, 7-(pyridin-2-ylmethoxy) derivatives show 10-fold higher affinity than unsubstituted analogs .
- 6-Amino Modifications : Introducing cyclopropylmethyl or benzyl groups at position 6 improves selectivity for serotonin receptors (5-HT₂A vs. 5-HT₂C) .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., CHO vs. HEK293 cells) or buffer pH affecting ionization .
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction reveals:
- Torsion Angles : The benzenesulfonyl group adopts a dihedral angle of 47–56° relative to the tetrahydroquinoline plane, stabilizing interactions with hydrophobic binding pockets .
- Hydrogen Bonding : Intramolecular O–H⋯O bonds (e.g., between acetamide carbonyl and sulfonyl oxygen) reduce rotational freedom, critical for maintaining bioactive conformations .
Q. What strategies mitigate low yields in large-scale synthesis?
- Optimized Alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during phenoxyacetamide coupling improves yields from 24% to >70% .
- Microwave-Assisted Reactions : Reducing reaction times (e.g., from 24h to 2h for sulfonylation) minimizes decomposition .
- In Situ Monitoring : FTIR tracking of carbonyl stretching (1700–1750 cm⁻¹) ensures completion of key steps before purification .
Methodological Guidance for Data Interpretation
Q. How to address conflicting bioactivity data in literature?
- Assay Standardization : Use internal controls (e.g., reference antagonists) to normalize potency values across labs .
- Computational Docking : Compare binding poses in homology models (e.g., orexin receptor MD simulations) to identify steric clashes caused by 7-substituents .
Q. What in vitro models best predict in vivo pharmacokinetics?
- Caco-2 Permeability : LogP values >3 correlate with oral bioavailability, but benzenesulfonyl groups may require prodrug strategies to enhance solubility .
- Microsomal Stability : CYP3A4/2D6 metabolism data (t₁/₂ > 60 min) indicate suitability for chronic dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
